5-(Aminomethyl)picolinonitrile

Übersicht

Beschreibung

Synthesis Analysis Synthesis methods for compounds related to 5-(Aminomethyl)picolinonitrile involve various approaches including the reactions of picolines or their derivatives with different reagents. A notable synthesis involves the reaction of picolines or their N-oxides with amyl nitrite, leading to aldoximes and acid amides in good yields, highlighting the reactivity of the methyl group in the pyridine ring (Kato & Goto, 1963).

Molecular Structure Analysis Structural elucidation of compounds similar to 5-(Aminomethyl)picolinonitrile, such as 2-amino-5-methylpyridinium picolinate, reveals hydrogen bonding, N—H⋯O, N—H⋯N, and O—H⋯O interactions forming a chain along the b axis, demonstrating the importance of intermolecular interactions in crystal formation (Hemamalini & Fun, 2010).

Chemical Reactions and Properties Chemical reactions involving 5-(Aminomethyl)picolinonitrile analogues include the formation of coordination complexes with metals, demonstrating their potential as ligands in metal complexes. For example, vanadium and zinc complexes with 5-cyanopicolinate exhibit structural diversity and have been studied for their in vitro insulino-mimetic activity (Koleša-Dobravc et al., 2017).

Physical Properties Analysis The physical properties of compounds related to 5-(Aminomethyl)picolinonitrile, such as solubility and luminescence, are influenced by their structural features. For instance, luminescent Al(III) complexes of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines show high quantum yields, indicating potential applications in OLED devices (Mishra, Nayak, & Periasamy, 2004).

Wissenschaftliche Forschungsanwendungen

DNA Phosphoramidate Ligation : A study by Cape et al. (2012) discussed the use of N-methyl picolinium carbamate as a protecting group in a phototriggered nonenzymatic DNA phosphoramidate ligation reaction. This method could be significant for the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Magnetism in Copper 15-Metallacrown-5 Lanthanide Complexes : Stemmler et al. (1999) investigated the preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes, indicating their potential in magnetic applications and MRI contrast enhancement (Stemmler et al., 1999).

Anticancer Complexes : Liu et al. (2011) explored the potential of organometallic half-sandwich iridium complexes in anticancer therapy. These complexes showed promising cytotoxic potency toward human ovarian cancer cells (Liu et al., 2011).

Anticancer Agents Synthesis : Yan et al. (2013) synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as potential anti-cancer agents, demonstrating significant growth inhibitory activities in vitro (Yan et al., 2013).

Chromium Treatment and 5-HT2A Receptors : A study by Attenburrow et al. (2002) examined the effects of chromium treatment on brain serotonin function, indicating an alteration in the sensitivity of central 5-HT2A receptors (Attenburrow et al., 2002).

Synthesis and Characterization of Metalloquinolates : Li and Xu (2008) synthesized 5-substituted 8-hydroxyquinoline derivatives conjugated with bioactive molecules, exploring their potential applications in various fields (Li & Xu, 2008).

Synthesis of a Tetrachlorocobaltate(II) Salt : Tahenti et al. (2020) synthesized and characterized a novel complex, (2-amino-5-picolinium) tetrachlorocobaltate(II), with potential applications in material science (Tahenti et al., 2020).

Safety And Hazards

The safety and hazards associated with 5-(Aminomethyl)picolinonitrile are not well-documented in the literature. It’s always recommended to handle chemical compounds with appropriate safety measures2.

Zukünftige Richtungen

The future directions for the study and application of 5-(Aminomethyl)picolinonitrile are promising. The compound has potential applications in various fields, and further research could lead to new discoveries and advancements3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.

Eigenschaften

IUPAC Name |

5-(aminomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFSWCUCJMIKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463283 | |

| Record name | 5-(Aminomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)picolinonitrile | |

CAS RN |

181130-14-3 | |

| Record name | 5-(Aminomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

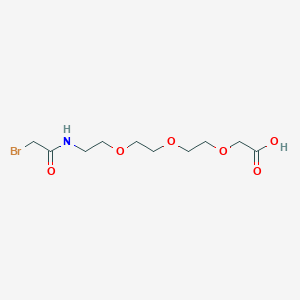

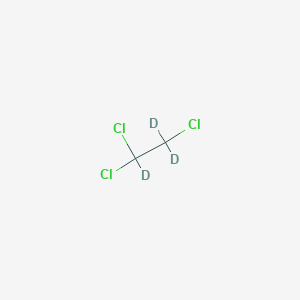

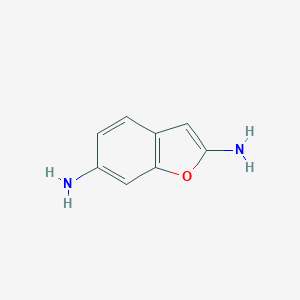

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)

![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)

![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)